

physical and chemical properties of 2,3-Dimethoxynaphthalene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dimethoxynaphthalene

Cat. No.: B160810

[Get Quote](#)

An In-depth Technical Guide to 2,3-Dimethoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and spectral properties of **2,3-Dimethoxynaphthalene**. It includes detailed experimental protocols for its synthesis and purification, presented with clarity for reproducibility. All quantitative data is summarized in structured tables for ease of reference, and key experimental workflows are visualized to facilitate understanding.

Core Properties of 2,3-Dimethoxynaphthalene

2,3-Dimethoxynaphthalene is an aromatic organic compound and a derivative of naphthalene. It serves as a valuable building block in organic synthesis and for research in materials science and medicinal chemistry.

Physical Properties

The key physical properties of **2,3-Dimethoxynaphthalene** are summarized in the table below. The compound is typically a white to off-white crystalline solid at room temperature and is soluble in many common organic solvents.^{[1][2]}

Property	Value	Reference
Appearance	White to off-white crystalline powder/solid	[2][3]
Melting Point	116.5-120.5 °C	[2][3]
Boiling Point	182 °C at 17 Torr; 295.9 °C (Predicted)	[1][2]
Flash Point	116.5 °C	[1]
Solubility	Soluble in chloroform and ether	[1]

Chemical and Spectroscopic Properties

The chemical identifiers and spectral data are crucial for the unambiguous identification and characterization of **2,3-Dimethoxynaphthalene**.

Property	Value	Reference
Chemical Formula	C ₁₂ H ₁₂ O ₂	[1][4][5]
Molecular Weight	188.22 g/mol	[1][3][4][5]
CAS Number	10103-06-7	[1][3][4]
IUPAC Name	2,3-dimethoxynaphthalene	[4]
SMILES	<chem>COC1=CC2=CC=CC=C2C=C1OC</chem>	[1][3]
InChI Key	XYRPWXOJBNGTMX-UHFFFAOYSA-N	[3][4]
¹³ C NMR (in DMF-d ₇)	Key shifts observed. Methoxy resonances identified.	
Mass Spec (GC-MS)	Top m/z peaks: 188, 115, 145	[4]
IR Spectrum (ATR-IR)	Available and characterized.	

Experimental Protocols

The following sections detail the methodologies for the synthesis and subsequent purification of **2,3-Dimethoxynaphthalene**. The synthesis is based on the well-established Williamson ether synthesis, a reliable method for preparing ethers.

Synthesis of 2,3-Dimethoxynaphthalene via Williamson Ether Synthesis

This protocol describes the methylation of 2,3-dihydroxynaphthalene using dimethyl sulfate. This method is analogous to the preparation of similar dimethoxynaphthalene compounds.

Materials:

- 2,3-Dihydroxynaphthalene
- Dimethyl sulfate (DMS)
- Sodium hydroxide (NaOH)
- Acetone (or other suitable polar aprotic solvent)
- Deionized water
- Nitrogen gas supply
- Round-bottom flask, condenser, dropping funnel, magnetic stirrer, and heating mantle

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve 2,3-dihydroxynaphthalene (1.0 equivalent) in acetone.
- **Base Addition:** Prepare a solution of sodium hydroxide (2.2 equivalents) in water and add it dropwise to the reaction mixture. Stir the mixture at room temperature for 30 minutes to form the naphthoxide salt.

- **Methylation:** Add dimethyl sulfate (2.2 equivalents) dropwise to the flask at room temperature. An exothermic reaction may be observed.
- **Reaction:** After the addition is complete, heat the mixture to reflux (approximately 56 °C for acetone) and maintain for 3-4 hours under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Remove the acetone under reduced pressure using a rotary evaporator.
- **Extraction:** Add deionized water to the residue and extract the aqueous layer three times with ethyl acetate.
- **Washing:** Combine the organic layers and wash sequentially with a 10% sodium hydroxide solution, water, and finally with a saturated brine solution.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure to yield the crude **2,3-Dimethoxynaphthalene**.

Purification of 2,3-Dimethoxynaphthalene

The crude product obtained from the synthesis can be purified by recrystallization or column chromatography.

Method 1: Recrystallization

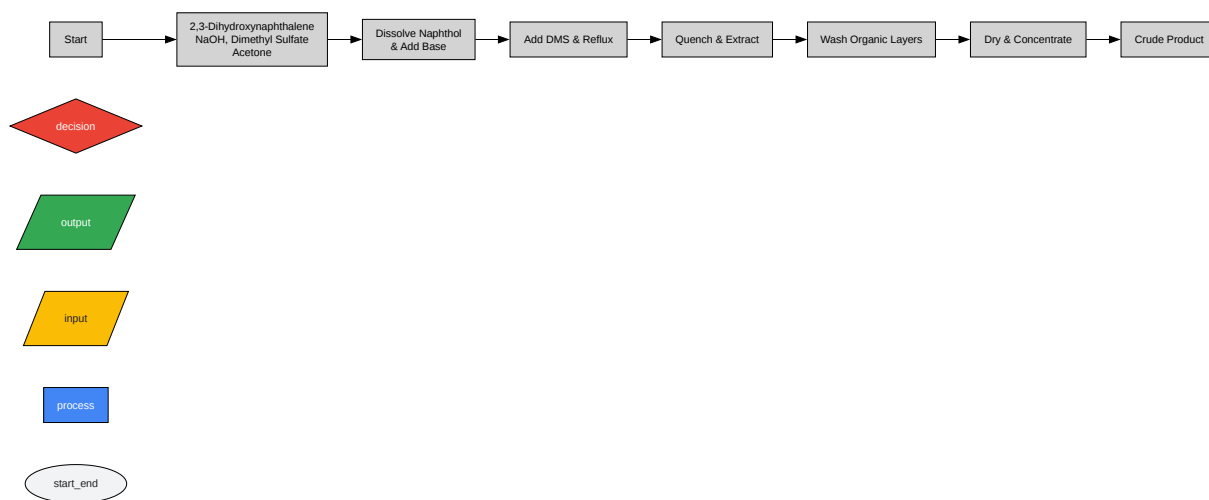
- Dissolve the crude solid in a minimal amount of hot ethanol or a mixture of hexane and ethyl acetate.
- Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent and dry under vacuum.

Method 2: Column Chromatography

- Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
- Pack a chromatography column with the slurry.
- Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
- Load the dried, adsorbed product onto the top of the packed column.
- Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity).
- Collect fractions and analyze them by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified **2,3-Dimethoxynaphthalene**.

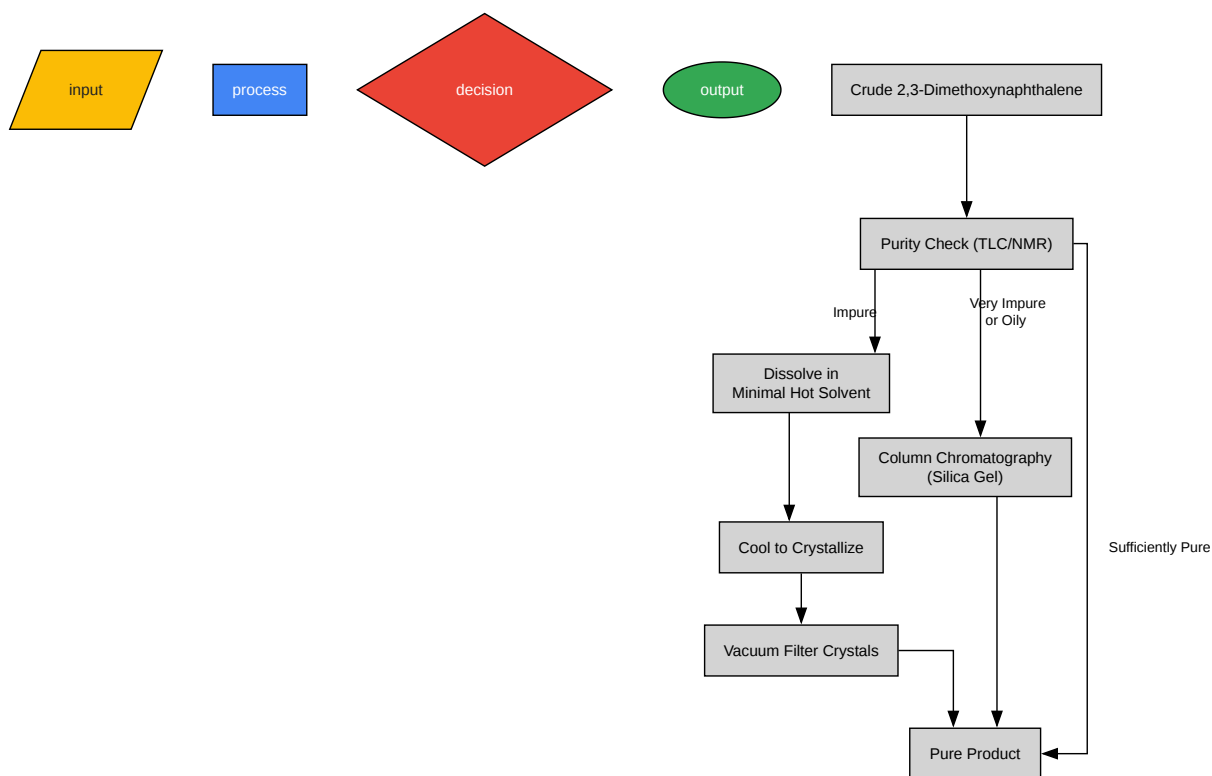
Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and purification processes.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for the synthesis of **2,3-Dimethoxynaphthalene**.



[Click to download full resolution via product page](#)

Caption: Decision workflow for the purification of crude **2,3-Dimethoxynaphthalene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis and Characterization of a 2,3-Dialkoxynaphthalene-Based Conjugated Copolymer via Direct Arylation Polymerization (DAP) for Organic Electronics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-Dimethoxynaphthalene | C₁₂H₁₂O₂ | CID 604708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,3-Dimethoxynaphthalene | 10103-06-7 | KAA10306 [biosynth.com]
- To cite this document: BenchChem. [physical and chemical properties of 2,3-Dimethoxynaphthalene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b160810#physical-and-chemical-properties-of-2-3-dimethoxynaphthalene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com